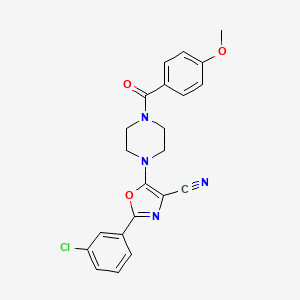

2-(3-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-18-7-5-15(6-8-18)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)16-3-2-4-17(23)13-16/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOIGCQFZKRBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS Number: 903590-98-7) is a novel oxazole derivative with potential therapeutic applications. Its structure combines a chlorophenyl group, a piperazine moiety, and a methoxybenzoyl substituent, which are known to contribute to various biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : C22H19ClN4O3

- Molecular Weight : 422.9 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. The oxazole ring is known for its ability to interact with biological targets involved in cancer progression, such as protein kinases and transcription factors.

- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against human melanoma cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers .

Antimicrobial Activity

The oxazole moiety is associated with various antimicrobial properties. Compounds derived from this class have shown efficacy against both bacterial and fungal strains.

- Antibacterial Effects : Studies indicate that oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to interfere with bacterial cell wall synthesis or function .

- Antifungal Properties : Similar compounds have exhibited antifungal activity against pathogenic fungi, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure:

| Structural Component | Contribution to Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and biological interactions |

| Piperazine Moiety | Known for its role in modulating neurotransmitter systems and enhancing bioactivity |

| Methoxybenzoyl Substituent | Potentially increases binding affinity to target proteins |

Case Studies

- Cytotoxicity on Melanoma Cells : A study demonstrated that the compound significantly reduced cell viability in human melanoma cell lines, suggesting its potential as a therapeutic agent in melanoma treatment .

- Antimicrobial Efficacy : Another research indicated that derivatives of this compound showed promising results against various microbial strains, supporting its use in developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. For example, derivatives featuring similar structures have been tested against various cancer cell lines, demonstrating selective cytotoxicity. In vitro studies have shown that 2-(3-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The antimicrobial activity of oxazole derivatives has been documented in several studies. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics . The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis.

Analgesic Effects

Preliminary studies suggest that the compound exhibits analgesic properties. In animal models, it has been shown to reduce pain responses in tests such as the hot plate and writhing tests. Molecular docking simulations indicate that it may interact with receptors involved in pain signaling pathways, providing a basis for further investigation into its use as an analgesic agent .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of various oxazole derivatives, including this compound, against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was subjected to antimicrobial screening against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.